Stylissadine B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

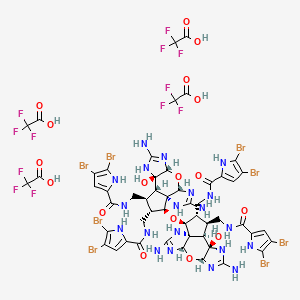

斯蒂利萨丁 B 是一种从海洋海绵Stylissa flabellata中分离得到的天然产物。 它是一种双咪唑-吡喃-咪唑溴吡咯醚生物碱,以其对 P2X7 受体(炎症性疾病中的重要靶点)的强拮抗活性而闻名 。 斯蒂利萨丁 B 的分子式为 C44H46Br8N20O9,分子量为 1638.19664 g/mol .

准备方法

斯蒂利萨丁 B 通常从天然来源中分离出来,特别是从海洋海绵Stylissa flabellata中分离出来。分离过程涉及高通量筛选和提取技术。海绵被收集、干燥,并使用甲醇和二氯甲烷等溶剂进行提取。 然后,粗提物经过各种色谱技术,包括高效液相色谱(HPLC),以纯化斯蒂利萨丁 B .

化学反应分析

斯蒂利萨丁 B 经历了几种类型的化学反应,包括:

氧化: 斯蒂利萨丁 B 可以使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

取代: 取代反应可以在溴原子上发生,其中胺类或硫醇类等亲核试剂可以取代溴原子。

科学研究应用

Antagonism of P2X7 Receptors

Stylissadine B has been identified as one of the most potent natural product antagonists of the P2X7 receptor, which plays a significant role in inflammation and immune response. In a study conducted on THP-1 cells, this compound exhibited an IC50 value of 1.8 µM, demonstrating its efficacy in inhibiting BzATP-mediated pore formation . This property suggests potential applications in treating inflammatory diseases, where modulation of the P2X7 receptor could alleviate symptoms.

Calcium Homeostasis Modulation

Research indicates that this compound significantly impacts calcium homeostasis within cells. It reduces voltage-dependent calcium entry, with a half-maximal concentration (EC50) of approximately 4.67 mM . This effect is crucial for understanding how this compound can influence cellular signaling pathways and may have implications in conditions where calcium signaling is disrupted.

Antimicrobial Properties

While this compound itself has not shown direct antibacterial effects, related compounds from the same class have been evaluated for their antimicrobial activities. For instance, other brominated pyrrole–imidazole alkaloids from Stylissa caribica have demonstrated varying degrees of antibacterial activity, suggesting that further exploration into this compound's derivatives could yield similar properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for enhancing its pharmacological properties. SAR studies indicate that modifications to its chemical structure can significantly affect its biological activity, including receptor binding affinity and specificity . This information is crucial for drug development efforts aimed at optimizing this compound's therapeutic potential.

Case Studies and Research Findings

作用机制

斯蒂利萨丁 B 通过拮抗 P2X7 受体(一种参与炎症反应的配体门控离子通道)发挥作用。斯蒂利萨丁 B 与 P2X7 受体的结合抑制了受体被三磷酸腺苷 (ATP) 激活,从而防止细胞膜上形成孔洞以及随后的炎症信号传导。 这种抑制减少了促炎细胞因子和其他炎症介质的释放 .

相似化合物的比较

斯蒂利萨丁 B 在其化合物类别中是独一无二的,因为它对 P2X7 受体具有高效力和特异性。类似的化合物包括:

斯蒂利萨丁 A: 另一种从Stylissa flabellata中分离得到的双咪唑-吡喃-咪唑溴吡咯醚生物碱,对 P2X7 受体的活性相似但略微弱。

昆布酸 B: 一种具有非特异性生物活性的吡咯-咪唑生物碱。

4,5-二溴帕劳胺: 一种已知的吡咯-咪唑生物碱,具有非特异性活性

属性

分子式 |

C52H50Br8F12N20O17 |

|---|---|

分子量 |

2094.3 g/mol |

IUPAC 名称 |

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5R,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H46Br8N20O9.4C2HF3O2/c45-13-1-17(61-25(13)49)29(73)57-5-9-11(7-59-31(75)19-3-15(47)27(51)63-19)23(41-21(9)43(77)35(67-39(55)71-43)80-33(41)65-37(53)69-41)79-24-12(8-60-32(76)20-4-16(48)28(52)64-20)10(6-58-30(74)18-2-14(46)26(50)62-18)22-42(24)34(66-38(54)70-42)81-36-44(22,78)72-40(56)68-36;4*3-2(4,5)1(6)7/h1-4,9-12,21-24,33-36,61-64,77-78H,5-8H2,(H,57,73)(H,58,74)(H,59,75)(H,60,76)(H3,53,65,69)(H3,54,66,70)(H3,55,67,71)(H3,56,68,72);4*(H,6,7)/t9-,10-,11-,12-,21-,22+,23+,24+,33+,34+,35-,36-,41+,42+,43-,44-;;;;/m1..../s1 |

InChI 键 |

PWAQCZXQKIUIBJ-JGPXLICKSA-N |

手性 SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O[C@H]6[C@@H]([C@H]([C@H]7[C@@]68[C@@H](N=C(N8)N)O[C@@H]9[C@]7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

规范 SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)OC6C(C(C7C68C(N=C(N8)N)OC9C7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

同义词 |

stylissadine B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。